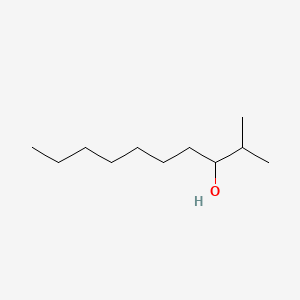
2-Methyl-3-decanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-decanol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a decane chain, with a methyl group attached to the second carbon.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-3-decanol can be synthesized through several methods. One common approach involves the reaction of a ketone with lithium acetylide ethylenediamine complex to afford a propargylic alcohol, which is then hydrogenated to yield the desired product . Another method involves the reduction of 2-methyl-3-decanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反应分析
Types of Reactions: 2-Methyl-3-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-decanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane, 2-methyl-3-decane, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Methyl-3-decanone
Reduction: 2-Methyl-3-decane
Substitution: Various alkyl halides depending on the substituting reagent
科学研究应用
2-Methyl-3-decanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic routes.
Biology: The compound is used in the study of biological membranes and as a model compound for understanding the behavior of alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
作用机制
The mechanism of action of 2-Methyl-3-decanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The hydroxyl group can also participate in enzymatic reactions, leading to the formation of metabolites that may have biological activity .
相似化合物的比较
- 2-Methyl-2-decanol
- 3-Decanol
- 2-Methyl-3-octanol
Comparison: 2-Methyl-3-decanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. Compared to 2-Methyl-2-decanol, it has a different position of the hydroxyl group, leading to variations in reactivity and boiling point. Compared to 3-Decanol, the presence of the methyl group at the second carbon adds steric hindrance, affecting its interactions with other molecules. 2-Methyl-3-octanol, with a shorter carbon chain, exhibits different solubility and volatility characteristics .
属性
CAS 编号 |
83909-79-9 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
2-methyldecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-4-5-6-7-8-9-11(12)10(2)3/h10-12H,4-9H2,1-3H3 |
InChI 键 |
XVLRKTPBYFWJAW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
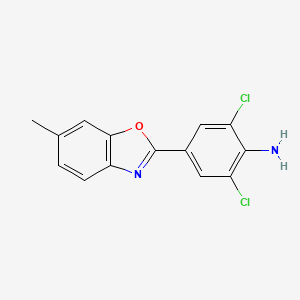
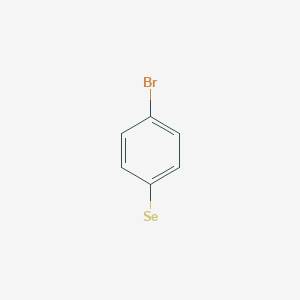
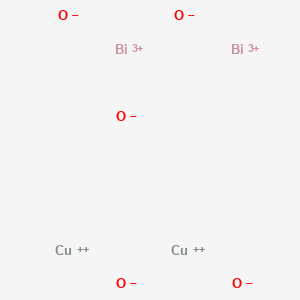


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
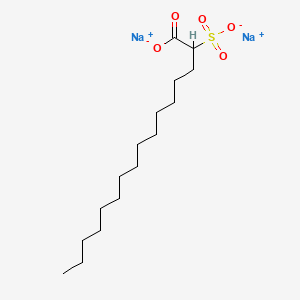

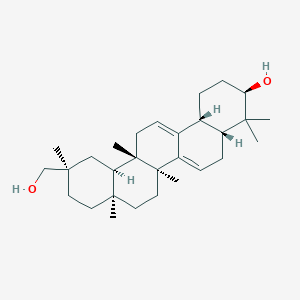


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxy-5-nitrophenoxy]acetic acid methyl ester](/img/structure/B13805969.png)
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
